Comprehensive Technical Guide on (R)-3-Amino-4-(tert-butoxy)butanoic acid (CAS 1956437-97-0)
Comprehensive Technical Guide on (R)-3-Amino-4-(tert-butoxy)butanoic acid (CAS 1956437-97-0)
Executive Summary
(R)-3-Amino-4-(tert-butoxy)butanoic acid is a specialized β-amino acid derivative that serves as a critical building block in the design of advanced peptidomimetics and foldamers. By introducing an additional methylene carbon into the peptide backbone, this compound fundamentally alters the structural and pharmacological profile of the resulting oligomer, conferring exceptional resistance to enzymatic degradation[1]. This whitepaper provides an authoritative guide on its physicochemical properties, mechanistic advantages, and validated experimental protocols for its integration into solid-phase peptide synthesis (SPPS).
Physicochemical & Structural Profiling
Understanding the structural parameters of CAS 1956437-97-0 is the first step in predicting its behavior during synthesis. The compound features a free primary amine at the β-position and a tert-butyl (tBu) ether protecting the side-chain hydroxyl group[2].
| Property | Value |
| Chemical Name | (R)-3-Amino-4-(tert-butoxy)butanoic acid |
| CAS Number | 1956437-97-0 |
| Molecular Formula | C8H17NO3 |
| Molecular Weight | 175.23 g/mol |
| Common Synonyms | D-β-homoserine(OtBu); (3R)-3-amino-4-(tert-butoxy)butanoic acid |
| SMILES | O=C(O)CCOC(C)(C)C |
| Physical State | Solid (typically supplied as a powder) |
Mechanistic Role in Peptidomimetics
As a Senior Application Scientist, it is vital to understand why specific structural modifications are chosen in drug development. The utility of this compound rests on two foundational pillars: backbone modification and orthogonal side-chain protection.
Why β-Amino Acids? (The Causality of Stability)
Natural α-peptides are highly susceptible to rapid hydrolysis by endogenous proteases, severely limiting their pharmacokinetic viability as therapeutics. The incorporation of β-amino acids introduces an extra -CH₂- group into the backbone. This seemingly minor structural perturbation drastically alters the backbone's torsional angles (φ, ψ, θ), allowing the formation of stable, unnatural secondary structures such as 14-helices. Because the active sites of natural proteases have evolved to recognize the specific spatial arrangement of α-peptide bonds, the altered geometry of β-peptides creates a profound steric clash, rendering them essentially invisible to proteolytic enzymes[1],[3].
Why the tert-Butyl (tBu) Protecting Group? (Orthogonal Strategy)
During peptide synthesis, the nucleophilic hydroxyl group of the homoserine side chain must be masked to prevent unwanted acylation or branching. The tert-butyl (tBu) ether is the industry standard for this purpose within the Fmoc/tBu orthogonal SPPS strategy[4]. The causality behind this choice lies in differential chemical lability:
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Base Stability: The tBu ether is completely stable to the secondary amines (e.g., 20% piperidine) used to iteratively remove Fmoc groups during chain elongation[4].
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Acid Lability: The tBu group is efficiently cleaved via the formation of a stable tert-butyl carbocation when exposed to strong acids (e.g., 95% Trifluoroacetic acid) during the final global deprotection and resin cleavage step[5].
Experimental Workflows: Synthesis & SPPS Incorporation
Because CAS 1956437-97-0 is supplied as a free amine, it must either be coupled as the N-terminal residue or pre-protected with an Fmoc group prior to standard SPPS elongation. Below are self-validating protocols for both Fmoc-protection and subsequent coupling.
Protocol A: Fmoc-Protection of the Free Amine
Objective: Convert the free amine to Fmoc-(R)-β-HoSer(tBu)-OH for standard SPPS.
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Dissolution: Dissolve 1.0 eq of CAS 1956437-97-0 in a 1:1 mixture of 10% aqueous Na₂CO₃ and 1,4-dioxane.
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Reagent Addition: Chill the solution to 0°C. Slowly add 1.1 eq of Fmoc-N-hydroxysuccinimide (Fmoc-OSu) dissolved in a minimal volume of dioxane.
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Expert Insight: Fmoc-OSu is strictly preferred over Fmoc-Cl to prevent the formation of dipeptide impurities via mixed anhydride intermediates.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature and stir for 12 hours.
-
Validation: Monitor the disappearance of the free amine via TLC (ninhydrin stain). A negative (yellow) ninhydrin result confirms complete consumption of the starting material.
-
Workup: Acidify the aqueous layer to pH 2.0 using 1M HCl, extract with ethyl acetate, dry over MgSO₄, and concentrate in vacuo.
Protocol B: SPPS Coupling of the Fmoc-Derivative
Objective: Couple the Fmoc-protected β-amino acid to a resin-bound peptide.
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Activation: Dissolve 3.0 eq of the Fmoc-protected monomer and 3.0 eq of HATU in anhydrous DMF. Add 6.0 eq of N,N-Diisopropylethylamine (DIPEA).
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Expert Insight: β-amino acids suffer from increased steric hindrance compared to α-amino acids. HATU is chosen over DIC/HOBt due to its superior efficiency in overcoming this kinetic barrier.
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Coupling: Add the activated mixture to the swelled, Fmoc-deprotected resin. Agitate at room temperature for 2 hours.
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Self-Validation (Kaiser Test): Remove a few resin beads, wash with DCM, and apply the Kaiser test reagents (ninhydrin, phenol, KCN).
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Pass: Beads remain colorless/yellow (complete coupling).
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Fail: Beads turn dark blue (incomplete coupling). If failed, perform a second coupling cycle before proceeding to capping.
-
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Global Cleavage: Upon sequence completion, treat the resin with a cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours to simultaneously cleave the peptide from the resin and remove the tBu protecting group[4],[5].
Data Visualization
Workflow for incorporating CAS 1956437-97-0 into a peptide via Fmoc-SPPS.
Mechanism of proteolytic resistance conferred by β-amino acid incorporation.
Quantitative Data Presentation: Coupling Reagent Comparison
When activating sterically hindered β-amino acids, reagent selection dictates yield. The table below summarizes the causality behind reagent choices for coupling CAS 1956437-97-0 derivatives.
| Coupling Reagent System | Relative Efficiency for β-AAs | Racemization Risk | Cost/Scalability | Best Use Case |
| HATU / DIPEA | Very High (>98%) | Low to Moderate | High Cost | Difficult couplings, long sequences, research scale |
| DIC / OxymaPure | High (~95%) | Very Low | Low Cost | Standard SPPS, large-scale manufacturing |
| HBTU / DIEA | Moderate (~80-85%) | Moderate | Low Cost | Routine α-amino acids (Not recommended for β-AAs) |
References
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BLDpharm. "1956437-97-0 | (R)-3-Amino-4-(tert-butoxy)butanoic acid". BLDpharm. 2
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Hook, D. F., et al. "The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides". Chemistry & Biodiversity (PubMed). 1
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BenchChem. "The Sentinel of Serine: A Technical Guide to the Tert-Butyl Protecting Group in Peptide Synthesis". BenchChem. 4
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AAPPTec. "Overview of Solid Phase Peptide Synthesis (SPPS)". Peptide.com. 5
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ACS Publications. "In Vitro Selection of Macrocyclic α/β3-Peptides against Human EGFR". ACS. 3
Sources
- 1. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1956437-97-0|(R)-3-Amino-4-(tert-butoxy)butanoic acid|BLD Pharm [bldpharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
